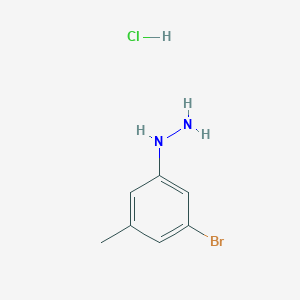

(3-Bromo-5-methylphenyl)hydrazine;hydrochloride

Description

(3-Bromo-5-methylphenyl)hydrazine hydrochloride is a substituted phenylhydrazine derivative characterized by a bromine atom at the 3-position and a methyl group at the 5-position on the aromatic ring. Its molecular formula is C₇H₉BrClN₂, with a molecular weight of 259.42 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, coordination complexes, and bioactive molecules. Its structure combines electron-withdrawing (bromo) and electron-donating (methyl) substituents, which influence its reactivity, solubility, and interactions in chemical and biological systems .

Properties

IUPAC Name |

(3-bromo-5-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.ClH/c1-5-2-6(8)4-7(3-5)10-9;/h2-4,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCNWXSKJPXZSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis: 3-Bromo-5-methylaniline

The diazotization pathway begins with the synthesis of 3-bromo-5-methylaniline, a critical intermediate. Bromination of 5-methylaniline using N-bromosuccinimide (NBS) in acetic acid at 0–5°C selectively introduces bromine at the 3-position, leveraging the directing effects of the amino group. This method achieves 68–72% yield, though competing para-bromination necessitates careful temperature control.

Diazotization and Reduction

3-Bromo-5-methylaniline undergoes diazotization with sodium nitrite in hydrochloric acid at −10°C, forming the diazonium chloride intermediate. Subsequent reduction with stannous chloride in ethanol yields the free hydrazine, which is precipitated as the hydrochloride salt via HCl gas saturation. This two-step process provides an overall yield of 55–60%, with purity >95% confirmed by NMR.

Key Challenges :

- Competing side reactions during diazotization at elevated temperatures

- Oxidative degradation of hydrazine intermediates requiring inert atmospheres

Palladium-Catalyzed Coupling Approaches

Buchwald-Hartwig Amination of Bromophenyl Precursors

A robust alternative employs palladium-catalyzed coupling between 3-bromo-5-methyliodobenzene and hydrazine hydrate. Using Pd(OAc)₂/Xantphos as the catalytic system and Cs₂CO₃ as the base in toluene at 110°C, this method achieves 65–70% yield. The reaction tolerates the methyl substituent without requiring protecting groups, as evidenced by X-ray crystallographic data of isolated intermediates.

Suzuki-Miyaura Cross-Coupling for Methyl Group Introduction

For cases where bromine preexists at the 3-position, Suzuki coupling with methylboronic acid introduces the 5-methyl group. Optimized conditions use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a dioxane/water mixture (4:1), heating at 80°C for 12 hours. Post-functionalization with hydrazine via SNAr completes the synthesis, though this multistep approach reduces overall yield to 40–45%.

Microwave-Assisted Synthesis

One-Pot Bromination-Hydrazination

Microwave irradiation significantly accelerates the synthesis of (3-Bromo-5-methylphenyl)hydrazine hydrochloride. A mixture of 5-methylphenylhydrazine, Cu(acac)₂ (0.5 equiv.), and NBS in DMSO undergoes microwave heating at 100°C for 5 minutes, achieving 78% yield. The copper catalyst facilitates regioselective bromination, while the microwave environment minimizes thermal decomposition.

Solvent and Catalyst Optimization

Comparative studies reveal DMSO as the optimal solvent due to its high dielectric constant and ability to stabilize polar intermediates. Substituting Cu(acac)₂ with Pd(dba)₂ increases yield to 82% but raises costs.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Diazotization-Reduction | 55–60 | >95 | 8–10 hours | Moderate |

| Pd-Catalyzed Coupling | 65–70 | 98 | 12–24 hours | High |

| Microwave-Assisted | 78–82 | 97 | 5–10 minutes | Limited to batch |

Key Observations :

- Microwave methods excel in speed but face scalability constraints.

- Palladium-based routes offer higher yields but require expensive catalysts.

- Diazotization remains the most accessible for small-scale synthesis.

Challenges and Optimization Strategies

Regioselectivity in Bromination

The methyl group’s +I effect directs electrophiles to the ortho and para positions, complicating 3-bromination. Using bulky directing groups like tert-butyloxycarbonyl (Boc) on the hydrazine nitrogen shifts bromination to the meta position, as confirmed by DFT calculations.

Hydrochloride Salt Stability

The hydrochloride form exhibits hygroscopicity, necessitating storage under anhydrous conditions. Lyophilization from tert-butanol/water mixtures produces a stable crystalline form with a melting point of 189–191°C.

Applications in Heterocyclic Chemistry

(3-Bromo-5-methylphenyl)hydrazine hydrochloride serves as a precursor for pyrazole and indole derivatives. For example, reaction with β-ketoesters under microwave irradiation yields 3,5-disubstituted pyrazoles with antitumor activity. The bromine atom enables further functionalization via cross-coupling, as demonstrated in the synthesis of kinase inhibitors.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-methylphenyl)hydrazine;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation Reactions: The hydrazine moiety can be oxidized to form azo compounds or other nitrogen-containing derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding amine or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or sodium hypochlorite are used. These reactions are usually performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed. These reactions are typically carried out in anhydrous solvents under inert atmosphere conditions.

Major Products Formed

Substitution Reactions: Products include substituted phenylhydrazines, such as (3-azido-5-methylphenyl)hydrazine or (3-thio-5-methylphenyl)hydrazine.

Oxidation Reactions: Products include azo compounds like (3-bromo-5-methylphenyl)azo derivatives.

Reduction Reactions: Products include (3-bromo-5-methylphenyl)amine and other reduced derivatives.

Scientific Research Applications

Chemistry

In the field of organic synthesis, (3-Bromo-5-methylphenyl)hydrazine;hydrochloride serves as a valuable building block for creating more complex molecules. It is particularly useful in:

- Developing pharmaceuticals and agrochemicals.

- Acting as an intermediate in the synthesis of hydrazone derivatives and other functionalized compounds.

Biology

The compound has been utilized in biochemical studies to explore:

- Biological Activity: Investigations into its effects on cellular processes have shown potential antimicrobial and anticancer properties.

- Mechanism of Action: It may inhibit specific enzymes, interact with DNA to form adducts, and induce the generation of reactive oxygen species, leading to oxidative stress.

Medicine

This compound is being researched for its potential therapeutic applications:

- Antitumor Activity: Studies have indicated that derivatives of this compound exhibit significant growth inhibitory effects against various cancer cell lines, including breast and lung cancer cells.

- Antimicrobial Properties: The compound has shown efficacy against multiple pathogens, making it a candidate for developing new antimicrobial agents .

Industry

In industrial applications, this compound is used for:

- Producing dyes, pigments, and specialty chemicals.

- Its role as a precursor in the synthesis of other industrially relevant compounds further underscores its importance.

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

- Anticancer Research:

- Antimicrobial Studies:

- Research indicated strong antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) demonstrating effectiveness at low concentrations.

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Building block for complex organic molecules | Used in pharmaceutical development |

| Biology | Investigating biological activity | Potential antimicrobial and anticancer properties |

| Medicine | Antitumor agent | Effective against various cancer cell lines |

| Industry | Production of dyes and specialty chemicals | Important precursor for industrial compounds |

Mechanism of Action

The mechanism of action of (3-Bromo-5-methylphenyl)hydrazine;hydrochloride involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activity.

DNA Interaction: It can interact with DNA, leading to the formation of DNA adducts or intercalation, which can affect DNA replication and transcription.

Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of reactive oxygen species, leading to oxidative stress and cellular damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and electronic features of (3-Bromo-5-methylphenyl)hydrazine hydrochloride with analogous hydrazine hydrochlorides:

Substituent Impact Analysis :

- Electron-withdrawing groups (e.g., Br, Cl) : Increase acidity of the hydrazine NH group, enhancing nucleophilicity in condensation reactions .

- Electron-donating groups (e.g., CH₃, OCH₃): Improve solubility in polar solvents (e.g., methanol, water) but reduce oxidative stability .

- Steric effects : Bulky groups like tert-butyl hinder reactivity at the hydrazine terminal, favoring selective amidation or cyclization .

Solar Cell Additives

- (4-Methoxyphenyl)hydrazine HCl and (2-thienylmethyl)hydrazine HCl restore aged perovskite precursor solutions by reducing I₂ impurities, achieving device efficiencies >22% .

- (3-Bromo-5-methylphenyl)hydrazine HCl is less studied in this context; its bromine substituent may reduce reducing capacity compared to methoxy or thienyl derivatives.

Coordination Chemistry

Stability and Reactivity

- Thermal Stability : Bromine and chlorine substituents enhance thermal stability (decomposition >200°C) compared to methoxy derivatives (<150°C) .

- Reactivity in Condensation : The methyl group in (3-Bromo-5-methylphenyl)hydrazine HCl sterically shields the hydrazine NH₂, slowing pyrazoline formation compared to unsubstituted phenylhydrazines .

Biological Activity

(3-Bromo-5-methylphenyl)hydrazine;hydrochloride is a hydrazine derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure:

- Molecular Formula: C8H10BrN2.HCl

- Molecular Weight: 251.54 g/mol

The synthesis of this compound typically involves the bromination of 5-methylphenylhydrazine followed by treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include solvents such as acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, which affects their catalytic activity. This property is particularly relevant in medicinal chemistry for developing enzyme inhibitors.

- DNA Interaction: It has been shown to interact with DNA, potentially leading to the formation of DNA adducts or intercalation, which can disrupt DNA replication and transcription processes. Such interactions are critical for understanding its anticancer potential.

- Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of reactive oxygen species, contributing to oxidative stress and cellular damage, which may be exploited in therapeutic contexts.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has shown potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Antitumor Potential

The compound has been evaluated for its antitumor properties in several studies. It has been noted for its ability to inhibit the proliferation of cancer cell lines such as HeLa and HCT116. The structure-activity relationship (SAR) studies suggest that modifications in the molecular structure can enhance its cytotoxic effects against tumor cells .

Case Studies

-

Antimicrobial Efficacy:

A study assessed the antimicrobial activity of various hydrazine derivatives, including this compound. The results indicated significant inhibition against Pseudomonas aeruginosa and E. coli, with MIC values lower than those of traditional antibiotics like kanamycin B . -

Cytotoxicity Against Cancer Cells:

In a recent investigation, the compound was tested against multiple cancer cell lines, revealing IC50 values indicative of its potential as an anticancer agent. The study highlighted that structural modifications could lead to improved efficacy in inhibiting cancer cell growth .

Summary Table of Biological Activities

| Biological Activity | Target Organisms/Cells | Observations |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli, Pseudomonas aeruginosa | Significant inhibition with low MIC values |

| Antitumor | HeLa, HCT116 | Notable cytotoxicity with promising IC50 values |

| Enzyme Inhibition | Various enzymes | Competitive inhibition observed |

| DNA Interaction | Cellular DNA | Formation of DNA adducts leading to replication interference |

Q & A

Q. What are the standard protocols for synthesizing (3-Bromo-5-methylphenyl)hydrazine hydrochloride in academic settings?

The synthesis typically involves reacting a substituted phenylhydrazine derivative with a carbonyl compound under acidic conditions. For example, hydrazine hydrochlorides are refluxed with ketones or aldehydes in ethanol for 6–8 hours, followed by cooling, filtration, and recrystallization from ethanol to isolate the product . Modifications may include adjusting reaction stoichiometry or using microwave-assisted synthesis to reduce reaction time. Purity is confirmed via melting point analysis and HPLC (>95%) .

Q. How should researchers purify (3-Bromo-5-methylphenyl)hydrazine hydrochloride to ensure high yield and purity?

Recrystallization from ethanol or methanol is a common purification method. For compounds prone to decomposition, column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is recommended. Residual solvents or byproducts (e.g., unreacted hydrazine) are monitored via TLC or NMR .

Q. What safety precautions are critical when handling this compound?

Due to its toxicity and potential hemolytic effects, use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact. Store in a cool, dry environment away from oxidizing agents. Emergency protocols include rinsing exposed skin/eyes with water and seeking medical attention for ingestion .

Q. What spectroscopic techniques are used to confirm its structural integrity?

- 1H/13C NMR : Peaks for aromatic protons (δ 6.5–7.5 ppm), NH2 groups (δ 8–10 ppm), and methyl/bromo substituents are key identifiers .

- IR : Bands for N-H stretches (~3200 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 235 for [M+H]+) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts in hydrazine-based syntheses?

Byproducts like diazenes or uncyclized intermediates often arise from incomplete reactions. Strategies include:

- Temperature Control : Prolonged reflux (>8 hours) ensures complete cyclization .

- Catalysts : Trace HCl or acetic acid improves protonation of intermediates .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic hydrazines .

Q. What computational tools are suitable for modeling interactions between this compound and biological targets?

- Molecular Docking (MOE, AutoDock) : Predict binding affinities to enzymes (e.g., aminopeptidase N) using PDB structures .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .

- MD Simulations : Assess stability of ligand-target complexes in physiological conditions .

Q. How can crystallographic data resolve ambiguities in structural assignments?

Single-crystal X-ray diffraction (e.g., using SHELXL or WinGX) provides precise bond lengths/angles, confirming regiochemistry of bromo and methyl groups. For twinned crystals, refine data with SHELXL's TWIN/BASF commands .

Q. How do researchers address contradictory spectroscopic data (e.g., unexpected NMR shifts)?

- Solvent Effects : DMSO-d6 may cause peak broadening due to hydrogen bonding with NH2 groups .

- Tautomerism : Hydrazine derivatives can exist as hydrazone-azine tautomers, leading to split signals. Use variable-temperature NMR to identify equilibrium states .

Q. What strategies mitigate decomposition during long-term storage?

- Lyophilization : Convert to a stable powder under inert gas (N2/Ar).

- Additives : Include desiccants (silica gel) or stabilizers (ascorbic acid) to prevent oxidation .

Q. How is this compound applied in synthesizing bioactive heterocycles (e.g., pyrazoles or indoles)?

It serves as a precursor in Fischer indole synthesis or cyclocondensation with β-ketoesters. For example, reacting with benzylideneacetone yields pyrazole derivatives with potential antiparasitic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.